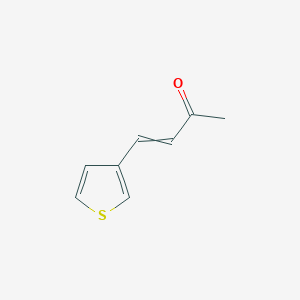

4-(Thiophen-3-yl)but-3-en-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-thiophen-3-ylbut-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-7(9)2-3-8-4-5-10-6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACKFMFVJXFZHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Thiophen 3 Yl but 3 En 2 One and Its Analogues

Classic Condensation Approaches

Classical condensation reactions represent a fundamental and widely used method for the formation of α,β-unsaturated ketones, including thiophene-containing enones. These methods typically involve the reaction of a carbonyl compound with another molecule, leading to the formation of a new carbon-carbon bond followed by the elimination of a water molecule.

Aldol (B89426) Condensation Variants for Thiophene-Enone Synthesis

The Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. iitk.ac.in It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to yield a conjugated enone. khanacademy.orgpressbooks.pub This reaction can be catalyzed by either an acid or a base. iitk.ac.in

Under basic conditions, a base abstracts an α-hydrogen from a carbonyl compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of another molecule. Subsequent protonation yields the β-hydroxy carbonyl compound. Dehydration to the α,β-unsaturated product often occurs, especially with heating, and is driven by the formation of a stable conjugated system. pressbooks.pub

In an acidic environment, the catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The enol form of another carbonyl molecule, present in equilibrium, then acts as the nucleophile, attacking the activated carbonyl carbon. Dehydration of the resulting β-hydroxy carbonyl compound readily occurs.

The success of intermolecular aldol reactions between two different carbonyl compounds can be challenging, but they are effective when one of the partners is non-enolizable and a ketone has only one possible enolization site. thieme.com

Strategies Employing Thiophene-3-Carbaldehyde and Acetone (B3395972) Derivatives

A direct and common method for synthesizing 4-(thiophen-3-yl)but-3-en-2-one involves the Claisen-Schmidt condensation, a variant of the aldol condensation. This reaction utilizes thiophene-3-carbaldehyde and an acetone derivative. Thiophene-3-carbaldehyde, also known as 3-formylthiophene, serves as the aldehyde component which cannot enolize. nih.govsigmaaldrich.com

In a typical procedure, thiophene-3-carbaldehyde is reacted with acetone in the presence of a base, such as sodium hydroxide. The base deprotonates the α-carbon of acetone to form an enolate, which then nucleophilically attacks the carbonyl carbon of thiophene-3-carbaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the final α,β-unsaturated ketone, this compound. This dehydration step is often spontaneous or can be induced by heat, leading to the formation of the stable conjugated system.

Modern Catalytic Synthesis Strategies

Modern synthetic chemistry has seen the emergence of powerful catalytic methods that offer high efficiency and selectivity. For the synthesis of thiophene-enone structures and their analogs, palladium-catalyzed coupling reactions have become particularly prominent.

Palladium-Catalyzed Coupling Reactions via C-H Activation

Palladium-catalyzed cross-coupling reactions that proceed via the activation of a carbon-hydrogen (C-H) bond are a highly attractive strategy for forming carbon-carbon bonds. mdpi.com This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallic reagents, making the synthesis more atom-economical and environmentally friendly. nih.govacs.org The direct arylation of thiophenes at various positions has been successfully demonstrated using palladium catalysis. mdpi.com

A significant advancement in this area is the development of controllable palladium-catalyzed reductive and oxidative Heck couplings between cyclic enones and thiophenes through C-H activation. nih.govacs.org These reactions provide access to valuable β-heteroarylated cyclic ketones and enones. nih.govacs.orgacs.org

The reductive Heck reaction allows for the conjugate addition of an aryl group to an α,β-unsaturated system. nih.govrsc.org In the context of thiophene (B33073) and cyclic enones, a palladium catalyst activates the thiophene C-H bond. The resulting thienyl-palladium intermediate then undergoes migratory insertion with the cyclic enone. Instead of the typical β-hydride elimination seen in the standard Heck reaction, the intermediate is intercepted by a reducing agent, leading to the formation of a β-thienyl substituted cyclic ketone. nih.govacs.org

This process provides a direct method to introduce a thiophene moiety at the β-position of a cyclic ketone. The reaction conditions can be tuned to favor this reductive pathway. nih.govacs.org

In contrast to the reductive pathway, the oxidative Heck coupling, also known as the Fujiwara-Morita reaction, leads to the formation of a β-heteroarylated cyclic enone. nih.govacs.org This dehydrogenative coupling of cyclic enones with thiophenes presents a challenge due to potential side reactions like ketone dehydrogenation. nih.gov However, by carefully selecting the palladium catalyst, ligands, and oxidant, the desired oxidative coupling can be achieved. nih.govacs.org

In this modality, after the formation of the thienyl-Pd(II)-enolate intermediate, the reaction pathway is directed towards β-hydride elimination, followed by reductive elimination, which regenerates the double bond in the enone ring. nih.govlibretexts.org This results in the direct formation of a β-thienyl cyclic enone. The use of an appropriate oxidant is crucial to facilitate the catalytic cycle and achieve good yields of the desired product. nih.govacs.org This method offers a streamlined route to β-heteroarylated cyclic enones under relatively mild conditions. nih.gov

Nickel-Catalyzed Reductive Conjugate Addition to Enones

Nickel-catalyzed reductive conjugate addition to enones represents a powerful method for the formation of carbon-carbon bonds, which can be applied to the synthesis of complex molecules containing the thiophene moiety. This approach offers an alternative to traditional copper-catalyzed methods. wisc.edu

Typically, these reactions involve the coupling of an α,β-unsaturated ketone or aldehyde (enone) with an organic halide in the presence of a nickel catalyst and a reducing agent. wisc.edunih.gov The reaction proceeds through the formation of an allylnickel intermediate. wisc.edu Key to the success of this reaction is the choice of ligand, with neocuproine (B1678164) and bipyridine being effective in many cases. wisc.edunih.gov The use of a trialkylchlorosilane reagent is also common, leading to the formation of a silyl (B83357) enol ether product. wisc.edunih.gov

Mechanistic studies have shown that the reaction is initiated by the reaction of Ni(0) with the chlorosilane and enone. nih.gov The process is sensitive to reaction conditions, with amide solvents such as DMA, NMP, and DMPU often providing the best yields. nih.gov Manganese powder has been identified as a more effective reductant than zinc, minimizing side reactions like hydrodehalogenation. nih.gov This methodology has been successfully applied to a range of substrates, including those with various functional groups like aldehydes, ketones, and nitriles. wisc.edu

A notable application is the reductive acylation of vinyl electrophiles, a reaction that was previously not established. This nickel-catalyzed method allows for the cross-coupling of vinyl triflates with acid fluorides to produce enones, demonstrating the versatility of nickel catalysis in constructing these motifs. chemistryviews.org

Rhodium-Catalyzed Cyclization Pathways

Rhodium catalysis offers a distinct set of cyclization pathways for the synthesis of thiophene derivatives and other heterocyclic systems. These methods often involve the reaction of alkynes with various partners, leading to highly substituted products.

One such pathway is the rhodium-catalyzed [2 + 2 + 2] cycloaddition of diynes with 2-oxazolone, which, after a facile decarboxylation, yields substituted anilines. acs.org While not directly producing thiophenes, this demonstrates the power of rhodium to facilitate complex cyclizations. More directly relevant is the rhodium-catalyzed addition-cyclization of hydrazines with alkynes, which provides a route to highly substituted pyrazoles through an unexpected C-N bond cleavage and subsequent intramolecular dehydration cyclization. organic-chemistry.org The choice of catalyst, such as [Cp*RhCl2]2, and additives like NaOAc are crucial for the reaction's success. organic-chemistry.org

For the direct synthesis of thiophene-containing structures, rhodium catalysis can be employed in the oxidative coupling of thiophene-2-carboxylic acids with alkenes. nih.gov This C3-alkenylation occurs without decarboxylation and is effective for a variety of substituted thiophenecarboxylic acids and alkenes, including styrenes and acrylates. nih.gov Additionally, rhodium catalysts can mediate the intramolecular cyclization of substrates containing both a thione and a metal carbene precursor, leading to the formation of thiodihydropyrans in excellent yields. rsc.org

Multicomponent Reaction (MCR) Protocols for Thiophene Ring Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, incorporating most or all of the atoms of the reactants. nih.gov This approach is particularly valuable for generating libraries of structurally diverse thiophene derivatives for applications in drug discovery and materials science. nih.govtandfonline.com

Strategies Involving Sulfur, Alkyne, and Carbonyl Precursors (e.g., Gewald Reaction Analogs)

The Gewald reaction is a classic and widely used MCR for the synthesis of 2-aminothiophenes. wikipedia.orgpharmaguideline.com It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction proceeds through an initial Knoevenagel condensation to form a stable intermediate, which then reacts with sulfur, cyclizes, and tautomerizes to yield the final thiophene product. wikipedia.orgfu-berlin.de

Numerous variations and improvements on the Gewald reaction have been developed. These include the use of microwave irradiation to shorten reaction times and improve yields, as well as the application of solid-supported synthesis and ionic liquids. wikipedia.orgresearchgate.net The reaction has been shown to be applicable to a wide range of substrates, including cyclic ketones and various activated nitriles, leading to the formation of polycyclic and polysubstituted thiophenes. researchgate.netresearchgate.net The versatility of the Gewald reaction and its analogs makes it a cornerstone in the synthesis of thiophene-based compounds. umich.edu

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur | Base | 2-Aminothiophenes |

| Microwave-Assisted Gewald | Arylacetaldehydes | Microwave irradiation | 5-Substituted 2-Aminothiophenes. organic-chemistry.org |

| Solid-Support Gewald | Ketone/Aldehyde, Activated Nitrile, Sulfur | Amine base | Tri- and Tetrasubstituted Thiophenes. researchgate.net |

Palladium-Mediated S-Heterocyclization

Palladium catalysis provides a powerful tool for the synthesis of thiophenes through S-heterocyclization reactions. These methods often involve the coupling of various sulfur-containing precursors with alkynes or other unsaturated systems.

One approach involves the palladium-catalyzed reaction of (Z)-1-bromo-1-en-3-ynes with a thiol source, followed by a 5-endo-dig cyclization to form the thiophene ring. mdpi.com Another strategy utilizes the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols, which proceeds via a 5-endo-dig S-cyclization. mdpi.com The use of PdI2 in conjunction with KI has been shown to be effective for this transformation. mdpi.com

Palladium catalysts are also employed in cross-coupling reactions to construct thiophene derivatives. The Suzuki-Miyaura cross-coupling of bromothiophenes with cyclopropylboronic acid, for instance, allows for the synthesis of cyclopropylthiophenes. nih.gov Furthermore, palladium can catalyze the debenzylative cross-coupling of aryl benzyl (B1604629) sulfides with aryl bromides to produce diaryl sulfides, showcasing the versatility of palladium in forming C-S bonds. organic-chemistry.org These palladium-mediated reactions are often tolerant of a wide range of functional groups and can be carried out under mild conditions. organic-chemistry.orgelsevier.com

Intramolecular Cyclization Pathways for Thiophene Derivative Synthesis

Intramolecular cyclization reactions are a key strategy for the regioselective synthesis of substituted thiophenes. These reactions often involve the formation of a carbon-sulfur bond within a single molecule, leading to the desired heterocyclic ring system.

Intramolecular Thia-Anti-Michael Addition to Enones

A notable example of intramolecular cyclization is the thia-anti-Michael addition of a sulfur anion to an enone system. acs.orgnih.gov This reaction provides a regiospecific route to multisubstituted thiophene derivatives. acs.org The process starts from α-alkenoyl-α'-carbamoyl ketene-(S,S)-acetals, which contain a 1,3-dithiolane (B1216140) moiety. acs.orgnih.gov

In the presence of an aliphatic primary amine, which acts as both a base and a nucleophile, these precursors undergo a series of transformations including fragmentation, substitution, and the key intramolecular thia-anti-Michael addition. acs.orgnih.gov This addition step proceeds in a regiospecific manner, and the reaction has been shown to be tolerant of a variety of substituents on the enone, including both electron-donating and electron-withdrawing groups. acs.org This methodology has been successfully applied to synthesize a range of 2-(alkylamino)-5-alkyl-4-hydroxythiophene-3-carboxamides in good to high yields. acs.org

The thia-Michael addition, in a broader context, is a highly efficient and selective reaction for C-S bond formation, often favored over radical-mediated thiol-ene reactions. nih.gov It can be performed under neat conditions and at low temperatures, making it a valuable tool in organic synthesis and materials science. nih.govmdpi.com

| Starting Material | Key Reagent/Condition | Product |

| α-Alkenoyl-α'-carbamoyl ketene-(S,S)-acetals | Aliphatic primary amine | 2-(Alkylamino)-5-alkyl-4-hydroxythiophene-3-carboxamides. acs.org |

Functionalization and Derivatization Strategies on the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the systematic alteration of its physicochemical and biological properties. Key strategies involve introducing a variety of substituents onto the thiophene moiety and chemically transforming the enone system.

The thiophene ring is amenable to various substitution reactions, enabling the introduction of a wide range of functional groups. These modifications can significantly influence the electronic properties and biological activity of the resulting analogues.

One common approach to thiophene functionalization is through multi-component reactions, such as the Gewald reaction, which allows for the synthesis of highly substituted thiophenes in good yields. organic-chemistry.org This method involves the reaction of a β-ketoester, a cyanoacetate, and sulfur, and can be optimized for room temperature conditions. organic-chemistry.org Although the direct application to this compound is not explicitly detailed, the principles of this reaction can be adapted to create substituted thiophene precursors that can then be elaborated to the desired butenone structure. The ability to introduce various substituents onto the thiophene ring through such methods is crucial for creating libraries of compounds for screening purposes. organic-chemistry.orgnih.gov

Another strategy involves the cyclization of functionalized alkynes. mdpi.com For instance, 2,4-disubstituted thiophenes can be synthesized from 4-en-1-yn-3-yl acetates through a sequence involving nucleophilic substitution and base-promoted cyclization. mdpi.com Iodocyclization of thioether-containing alkynes is another powerful method to generate substituted thiophenes. mdpi.com These synthetic routes provide access to thiophene rings with diverse substitution patterns, which can then be converted to the corresponding 4-thienylbut-3-en-2-one derivatives.

The introduction of substituents can also be achieved on a pre-existing thiophene ring. For example, amidation reactions on 5-phenylthiophene-2-carboxylic acid have been used to create a series of derivatives with various amide functionalities. nih.gov While this example is on a 2-substituted thiophene, similar strategies could be applied to 3-substituted thiophene carboxylic acids to generate analogues of this compound.

The following table summarizes various substituted thiophene derivatives and the synthetic methods employed:

| Compound Name | Synthetic Method | Reference |

| Tetrasubstituted thiophenes | Gewald reaction | organic-chemistry.org |

| 2,4-disubstituted thiophenes | Cyclization of 4-en-1-yn-3-yl acetates | mdpi.com |

| 5-(3-iodothiophen-2-yl)-2-methoxyphenol | Iodocyclization of a thioether-containing alkyne | mdpi.com |

| 2-(4-acetyl-3-methyl-5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one derivatives | Multi-component reaction from acetyl acetone, phenyl isothiocyanate, and 2-chloromethyl quinazolinone | nih.gov |

| Substituted 3-(thiophen-2-yl)pyrazoles | Starting from 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | researchgate.net |

| 4-thieno[3,2-b]thiophen-3-ylbenzonitrile | One-pot, three-step reaction from 3-bromothiophene | nih.gov |

| 5-phenylthiophene-2-carboxamide derivatives | Amidation of 5-phenylthiophene-2-carboxylic acid | nih.gov |

The α,β-unsaturated ketone, or enone, moiety is a versatile functional group that can undergo a variety of chemical transformations. wikipedia.orgnih.gov These reactions provide a powerful means to introduce structural and functional diversity into the this compound scaffold. The electrophilic nature of both the carbonyl carbon and the β-carbon allows for a range of nucleophilic additions. wikipedia.org

Conjugate Addition Reactions

One of the most important reactions of α,β-unsaturated ketones is the conjugate addition, also known as Michael addition. wikipedia.org In this reaction, a nucleophile attacks the β-carbon of the enone system. libretexts.org A wide variety of nucleophiles can be employed, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position.

Lithium diorganocopper reagents (Gilman reagents) are particularly effective for the conjugate addition of alkyl, aryl, and alkenyl groups to α,β-unsaturated ketones. libretexts.orglibretexts.org This reaction is a highly reliable method for carbon-carbon bond formation. The general mechanism involves the attack of the diorganocopper anion on the β-carbon to form a copper-containing enolate intermediate, which is then protonated to yield the saturated ketone. libretexts.org

Other nucleophiles that can participate in conjugate addition reactions include amines and water. libretexts.org The addition of primary and secondary amines leads to the formation of β-amino ketones.

Other Transformations

Besides conjugate addition, the enone system can undergo other important transformations:

Cycloaddition Reactions: The double bond of the enone can act as a dienophile in Diels-Alder reactions, leading to the formation of cyclic structures. google.com

Thionation: The carbonyl group can be converted to a thiocarbonyl group using reagents like Lawesson's reagent. The reaction of α,β-unsaturated ketones with Lawesson's reagent can yield α,β-unsaturated thiones. nih.gov

Epoxidation: The double bond can be epoxidized to form an epoxy ketone. Chiral catalysts can be employed to achieve enantioselective epoxidation. google.com

The following table provides examples of chemical transformations of the α,β-unsaturated ketone system:

| Reaction Type | Reagent/Conditions | Product Type | Reference |

| Conjugate Addition | Lithium diorganocopper reagents (R₂CuLi) | Saturated ketone with new C-C bond at β-position | libretexts.orglibretexts.org |

| Conjugate Addition | Primary or secondary amines | β-amino ketone | libretexts.org |

| Diels-Alder Reaction | Diene | Cyclic adduct | google.com |

| Thionation | Lawesson's reagent | α,β-unsaturated thione | nih.gov |

| Epoxidation | Dioxirane/chiral catalyst | Epoxy ketone | google.com |

These functionalization and derivatization strategies provide a comprehensive toolbox for medicinal chemists to synthesize a wide array of analogues of this compound, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.

Chemical Reactivity and Mechanistic Investigations of 4 Thiophen 3 Yl but 3 En 2 One

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring in 4-(thiophen-3-yl)but-3-en-2-one is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS) reactions. Thiophene is generally more reactive than benzene (B151609) in EAS reactions and often reacts under milder conditions. pearson.com Substitution on the thiophene ring typically occurs at the positions with the highest electron density. In 3-substituted thiophenes, the preferred position for electrophilic attack is generally the 2- or 5-position, as these are most activated by the sulfur atom.

The mechanism of EAS on thiophene involves the initial attack of an electrophile on the ring to form a resonance-stabilized cationic intermediate, often referred to as a σ-complex or an "onium" intermediate. libretexts.orgresearchgate.net This intermediate then loses a proton to regenerate the aromatic thiophene ring, resulting in the substitution product. libretexts.orgresearchgate.net The rate of reaction and the position of substitution can be influenced by the nature of the electrophile and the reaction conditions. For instance, the nitration of some thiophene derivatives can even lead to the displacement of existing substituents like carboxyl or bromo groups.

While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided results, the general principles of thiophene chemistry suggest that reactions such as halogenation, nitration, and Friedel-Crafts acylation would likely proceed at the 2- or 5-position of the thiophene ring. The butenone substituent at the 3-position, being electron-withdrawing, would likely deactivate the ring slightly compared to unsubstituted thiophene but still direct incoming electrophiles to the available α-positions (2 and 5).

Nucleophilic Addition Reactions to the α,β-Unsaturated Ketone System

The α,β-unsaturated ketone moiety in this compound is a prime target for nucleophilic attack. This system can undergo two main types of nucleophilic addition: direct (1,2-) addition to the carbonyl carbon and conjugate (1,4- or Michael) addition to the β-carbon of the double bond. pressbooks.pub The electronegative oxygen atom withdraws electron density from both the carbonyl carbon and, through resonance, the β-carbon, making both sites electrophilic. pressbooks.pub The outcome of the reaction often depends on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents, tend to favor direct addition, while "soft" nucleophiles, like Gilman reagents (lithium diorganocuprates) and enamines, typically favor conjugate addition. youtube.com

Conjugate Addition Processes with Thiophenes

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. researchgate.net In this process, a nucleophile adds to the β-carbon, leading to the formation of an enolate intermediate, which is then protonated at the α-carbon to yield the saturated product. pressbooks.pub This reaction is a powerful tool for carbon-carbon bond formation. researchgate.net

A variety of nucleophiles can participate in conjugate addition reactions with α,β-unsaturated ketones, including thiols. semanticscholar.orgorganic-chemistry.org For example, the reaction of thiophenol with methyl vinyl ketone under solvent-free conditions at room temperature can lead to the corresponding Michael adduct in good yield. semanticscholar.org The use of ionic liquids as a solvent system has also been shown to promote the rapid and selective 1,4-addition of thiols to α,β-unsaturated ketones. organic-chemistry.org

Amines can also undergo conjugate addition to α,β-unsaturated ketones to form β-amino ketones. pressbooks.pub Although both direct and conjugate addition are possible, the thermodynamic stability of the conjugate adduct often leads to its preferential formation. pressbooks.pub

| Nucleophile | Reaction Type | Product Type |

| Gilman Reagents | Conjugate Addition | β-Alkylated Ketone |

| Enamines | Conjugate Addition | 1,5-Dicarbonyl Compound (after hydrolysis) |

| Thiols | Conjugate Addition | β-Thioether Ketone |

| Amines | Conjugate Addition | β-Amino Ketone |

Michael-Type Additions to Thiophene-Containing Chalcone (B49325) Analogues

Chalcones, which are 1,3-diaryl-2-propen-1-ones, and their analogues containing heterocyclic rings like thiophene, are excellent substrates for Michael-type additions. lew.ro These reactions have been studied with various nucleophiles. For instance, the thia-Michael addition of 4-chlorothiophenol (B41493) to thiophene-containing chalcone analogues results in the formation of 1-(substituted aryl)-3-(4-chlorophenylmercapto)-1-(2-thienyl)-1-propanones. lew.ro

Furthermore, the addition of active methylene (B1212753) compounds, such as malononitrile, to thiophene-containing chalcones in the presence of a base can lead to cyclization products. researchgate.net The reaction of 1,3-diphenyl-propenone with various active methylene reagents under phase-transfer catalysis conditions has also been explored. researchgate.netcore.ac.ukcore.ac.uk The biological effects of some chalcones have been linked to their reactivity with cellular thiols like glutathione (B108866) and N-acetylcysteine through Michael addition. nih.gov

Cycloaddition Reactions

Diels-Alder Reactivity of α,β-Unsaturated Thiocarbonyls

The Diels-Alder reaction is a powerful [4+2] cycloaddition used in organic synthesis. nih.gov Thiophene itself is generally a poor diene in thermally induced Diels-Alder reactions due to its high aromaticity. nih.gov However, its reactivity can be enhanced by the introduction of substituents on the sulfur atom or by using high pressure. nih.govepa.govresearchgate.net Thiophene can also act as a dienophile in certain intramolecular Diels-Alder reactions. rsc.org

While there is no direct information in the provided search results on the Diels-Alder reactivity of this compound specifically, the α,β-unsaturated ketone functionality can act as a dienophile. The reactivity of the thiophene ring as a diene would likely require harsh conditions or specific activation.

Oxidation Reactions and Pathways

Information regarding the specific oxidation reactions and pathways of this compound is not available in the provided search results. However, general knowledge of the functional groups present suggests potential oxidation sites. The thiophene ring can be oxidized at the sulfur atom, for example, using reagents like oxone, which can lead to thiophene S-oxides or S,S-dioxides. These oxidized thiophenes can then participate in reactions like the Diels-Alder reaction more readily. researchgate.net The butenone side chain also presents potential oxidation sites, such as the double bond, which could be cleaved under strong oxidizing conditions, or the methyl ketone, which could undergo haloform-type reactions.

Mechanisms for Reaction with Singlet and Triplet Molecular Oxygen

The interaction of thiophene derivatives with molecular oxygen, particularly its singlet (¹O₂) and triplet (³O₂) states, is of significant interest. Theoretical studies on thiophene and its simpler alkylated derivatives provide a foundational understanding of the potential reaction pathways for this compound.

The reaction of thiophenes with ground-state triplet oxygen (³O₂) is generally characterized by high activation barriers (often exceeding 30 kcal/mol), suggesting that direct oxidation by triplet oxygen is likely to be significant only at elevated temperatures. nih.govorganic-chemistry.org The primary mechanisms considered are direct hydrogen abstraction from the thiophene ring and addition/elimination pathways. nih.govorganic-chemistry.orgacs.org

In contrast, the reaction with singlet oxygen is considerably more favorable. nih.gov The predominant mechanism is a [4+2] cycloaddition, where singlet oxygen adds across the diene system of the thiophene ring to form an endoperoxide intermediate. nih.govacs.org This intermediate is often unstable and can decompose to form various oxidized sulfur-containing products. The presence of substituents on the thiophene ring can influence the reactivity; for instance, electron-donating groups can lower the activation barrier for the addition pathway. nih.govorganic-chemistry.org Conversely, electron-withdrawing groups tend to decrease the reactivity of thiophenes towards singlet oxygen. acs.org For this compound, the butenone substituent would be expected to influence the electron density of the thiophene ring and, consequently, its reactivity towards singlet oxygen.

Table 1: Reaction Mechanisms of Thiophene with Molecular Oxygen

| Molecular Oxygen State | Primary Mechanism | Activation Energy | Notes |

| Triplet (³O₂) ** | Hydrogen abstraction, Addition/elimination | High (>30 kcal/mol) | Significant only at high temperatures. nih.govorganic-chemistry.org |

| Singlet (¹O₂) ** | [4+2] Cycloaddition | Lower | Forms an endoperoxide intermediate. nih.govacs.org |

Asymmetric Epoxidation of Enone Moieties

The enone functionality in this compound is a prime target for asymmetric epoxidation, a powerful transformation for producing chiral building blocks. Nucleophilic epoxidation methods are particularly well-suited for electron-deficient alkenes like enones. wisc.edu The general mechanism involves the conjugate addition of a nucleophilic oxidant to the β-carbon of the enone, forming an enolate intermediate. This is followed by an intramolecular nucleophilic attack of the enolate on the peroxide oxygen, yielding the epoxide and releasing a leaving group. wisc.edunih.gov

Several catalytic systems have been developed for the asymmetric epoxidation of enones, and these can be broadly applied to substrates like this compound.

Organocatalysis: Chiral primary amine salts, derived from species like (1R,2R)-1,2-diphenylethane-1,2-diamine (DPEN) and 9-amino cinchona alkaloids, have been shown to catalyze the highly enantioselective epoxidation of cyclic enones using hydrogen peroxide. semanticscholar.org The proposed mechanism involves the formation of a chiral iminium ion intermediate, which directs the stereoselective attack of the peroxide. semanticscholar.org

Phase-Transfer Catalysis (PTC): Highly enantioselective epoxidation of enones can be achieved using phase-transfer catalysis with Cinchona alkaloid-derived catalysts. rsc.org These systems can provide optically active epoxides in high yields and enantiomeric excess. rsc.org

Metal-Based Catalysis: A variety of metal-based systems are effective for the asymmetric epoxidation of enones. Lanthanide/BINOL complexes and magnesium tartrate catalysts are effective for dialkyl (E)-enones. wisc.edu For aryl alkyl (E)-enones, which are structurally analogous to this compound, stoichiometric zinc peroxide systems and polypeptide catalysts like poly-L-leucine have demonstrated high enantioselectivity. wisc.edu

Table 2: Catalytic Systems for Asymmetric Epoxidation of Enones

| Catalyst Type | Example Catalyst/Reagent | Key Features |

| Organocatalyst | Chiral primary amine salts (e.g., DPEN salts) | Forms chiral iminium ion intermediate; high enantioselectivity for cyclic enones. semanticscholar.org |

| Phase-Transfer Catalyst | Cinchona alkaloid derivatives | High yields and enantiomeric excess under PTC conditions. rsc.org |

| Metal-Based Catalyst | Lanthanide/BINOL, Zinc peroxides, Polypeptides | Effective for various enone substrates, including aryl alkyl enones. wisc.edu |

Rearrangement Reactions

Thiophenium-Ylide Rearrangements

Thiophenium ylides, which are sulfur ylides where the sulfur atom is part of a thiophene ring, are reactive intermediates that can undergo various rearrangements. One of the most significant is the nih.govacs.org-sigmatropic rearrangement. organic-chemistry.orgwikipedia.org This type of rearrangement is a concerted pericyclic reaction that proceeds through a five-membered cyclic transition state. organic-chemistry.org For a thiophenium ylide, this would involve the migration of a group from the sulfur atom to an adjacent carbon atom of the thiophene ring.

The formation of a thiophenium ylide from a substrate like this compound would likely require an intramolecular reaction, for instance, from a suitably generated carbene that attacks the thiophene sulfur. While specific studies on this compound are not prevalent, research on related systems, such as the rhodium-catalyzed reaction of diazomalonates with cyclopenta[b]thiophenes, has demonstrated the formation of S-C ylides that subsequently rearrange. researchgate.net In some cases, these rearrangements can lead to ring expansion, transforming a thiophene into a thiopyran derivative. researchgate.netnih.gov The stability of the ylide and the reaction conditions are critical in determining the outcome, with nih.govacs.org-sigmatropic rearrangements often competing with acs.orgrsc.org-rearrangements. organic-chemistry.org

Arylthiophene Rearrangements

Arylthiophenes can undergo photochemical rearrangements where the aryl group migrates from one position on the thiophene ring to another. acs.orgacs.org For example, 2-phenylthiophene (B1362552) has been shown to rearrange to 3-phenylthiophene (B186537) upon UV irradiation. acs.orglookchem.com This process is believed to occur via a photoreorganization of the thiophene ring, possibly involving valence isomers, rather than a simple dissociation and recombination of the aryl group. acs.org The primary pathway often involves an interchange of the C2 and C3 atoms of the thiophene ring. acs.org

Given that this compound possesses a substituted thiophene ring, it is conceivable that it could undergo similar photochemical rearrangements, potentially leading to isomers where the butenone substituent is attached at the 2-position of the thiophene ring. The efficiency and regioselectivity of such a rearrangement would depend on the specific photochemical conditions and the electronic nature of the butenone substituent. Studies on styrylthiophenes leading to thiahelicenes also highlight the importance of the initial substitution pattern on the thiophene ring in dictating the outcome of photochemical cyclization and rearrangement reactions. nih.gov

C-C Bond Activation and Cleavage in Enones

The activation and cleavage of carbon-carbon bonds is a challenging yet powerful transformation in organic synthesis. wikipedia.org In the context of enones like this compound, the C-C bond adjacent to the carbonyl group is a potential site for such reactions. Transition metal catalysts are often employed to facilitate these processes. rsc.org

Two general mechanistic pathways for C-C bond activation by transition metals are:

β-Carbon Elimination: This involves the elimination of a group from the β-position relative to a metal center.

Oxidative Addition: A low-valent metal center can directly insert into a C-C bond, forming a bis(organyl)metal complex. wikipedia.org

For ketones and enones, chelation assistance from the carbonyl oxygen can direct the metal catalyst and facilitate the cleavage of an adjacent C-C bond. acs.org For instance, a palladium-catalyzed olefination of unstrained enones has been reported, proceeding via a β-carbon elimination strategy from a vinyl palladium species. acs.org This demonstrates that the C(sp²)-C(O) bond in an enone can be selectively cleaved. Another approach involves the retro-aldol reaction, where a β-hydroxy ketone is cleaved into two carbonyl compounds, a process that can be promoted by base. nih.gov While not a direct C-C cleavage of the enone double bond, it highlights the reactivity of the carbon framework around the ketone.

Intermediates in Thiophene-Enone Reactions (e.g., Thienyl-Pd(II)-enolate, Allylnickel Intermediates)

Reactions involving this compound can proceed through various organometallic intermediates, particularly when transition metal catalysts are used.

Thienyl-Pd(II)-enolate Intermediates: These intermediates are central to palladium-catalyzed α-arylation reactions of ketones and other carbonyl compounds. nih.govrsc.orgorganic-chemistry.org In a typical catalytic cycle, an aryl-palladium(II) complex (which could be a thienyl-palladium(II) species) reacts with an enolate to form an arylpalladium enolate intermediate. nih.gov Reductive elimination from this intermediate then forms the new C-C bond. nih.gov While often discussed in the context of forming a bond at the α-carbon of a ketone, analogous intermediates could be involved in other coupling reactions of thienyl-enone systems. The stability and reactivity of these intermediates are influenced by the ligands on the palladium center. organic-chemistry.org

Allylnickel Intermediates: Nickel catalysts are known to react with enones to form allylnickel intermediates. nih.govwisc.edu For example, in the presence of a chlorosilane, a Ni(0) species can react with an enone to generate an allylnickel(II) complex. nih.gov These versatile intermediates can then react with various electrophiles. nih.gov This reactivity has been harnessed in reductive conjugate addition reactions where an organic halide is coupled with an enone. nih.govwisc.edu For this compound, such a reaction would lead to the formation of a nickel enolate or a related allylnickel species, which then participates in the subsequent bond-forming step. The steric and electronic properties of the ligands on the nickel catalyst play a crucial role in controlling the selectivity of these reactions. nih.gov

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule. For 4-(Thiophen-3-yl)but-3-en-2-one, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.

Proton NMR (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to one another. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the thiophene (B33073) ring, the vinylic protons of the butenone chain, and the methyl protons.

The protons on the thiophene ring typically appear in the aromatic region of the spectrum. The exact chemical shifts and coupling patterns would depend on the substitution pattern of the thiophene ring. For a 3-substituted thiophene, one would expect to see three distinct signals corresponding to the protons at positions 2, 4, and 5.

The vinylic protons of the α,β-unsaturated system are expected to appear as doublets, with a coupling constant indicative of a trans configuration, which is generally more stable. The proton on the carbon β to the carbonyl group would be expected to resonate at a higher chemical shift (downfield) compared to the α-proton due to the deshielding effect of the carbonyl group.

The methyl protons of the acetyl group would typically appear as a sharp singlet in the upfield region of the spectrum.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Thiophene-H2 | Aromatic region | Doublet |

| Thiophene-H4 | Aromatic region | Doublet of doublets |

| Thiophene-H5 | Aromatic region | Doublet |

| α-CH (vinylic) | Olefinic region | Doublet |

| β-CH (vinylic) | Olefinic region | Doublet |

| -CH₃ (acetyl) | Upfield region | Singlet |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ketone is the most deshielded and would appear at the lowest field (highest ppm value). The carbons of the thiophene ring would resonate in the aromatic region. The vinylic carbons would also appear in a characteristic region, with the β-carbon being more deshielded than the α-carbon. The methyl carbon of the acetyl group would be found in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (carbonyl) | ~190-200 |

| Thiophene-C2 | Aromatic region |

| Thiophene-C3 | Aromatic region |

| Thiophene-C4 | Aromatic region |

| Thiophene-C5 | Aromatic region |

| α-C (vinylic) | Olefinic region |

| β-C (vinylic) | Olefinic region |

| -CH₃ (acetyl) | Upfield region |

Note: The exact chemical shifts would need to be determined from an experimental spectrum.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, confirming the relationships between the vinylic protons and the adjacent thiophene proton.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each protonated carbon in the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these would be the stretching vibration of the carbonyl group (C=O) of the ketone, which is expected to appear in the region of 1650-1680 cm⁻¹. The C=C stretching vibration of the α,β-unsaturated system would also be present, typically in the range of 1600-1650 cm⁻¹. The C-H stretching vibrations of the thiophene ring and the vinylic and methyl groups would appear at higher wavenumbers, typically above 3000 cm⁻¹ for the aromatic and vinylic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds. The characteristic C-S stretching of the thiophene ring may also be observed at lower frequencies.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone, conjugated) | 1650 - 1680 |

| C=C (Alkene, conjugated) | 1600 - 1650 |

| C-H (Aromatic/Vinylic) | > 3000 |

| C-H (Aliphatic) | < 3000 |

| C-S (Thiophene) | ~600-800 |

Note: The exact wavenumbers would need to be determined from an experimental spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns.

For this compound (C₈H₈OS), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern would likely involve the loss of the methyl group (CH₃) or the acetyl group (CH₃CO), as well as fragmentation of the thiophene ring, providing further structural evidence.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the confident assignment of a unique molecular formula.

The molecular formula of this compound is C₈H₈OS, corresponding to a molecular weight of 152.21 g/mol . avantorsciences.comchemscene.com In an HRMS experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured with exceptional accuracy. This experimental value is then compared to the theoretical exact mass calculated for the proposed molecular formula, C₈H₈OS. A close match between the experimental and theoretical masses confirms the elemental composition of the molecule.

Various ionization techniques can be coupled with HRMS for the analysis of thiophene-containing compounds, including Electrospray Ionization (ESI). mdpi.com ESI is a soft ionization technique that is particularly useful for polar molecules and minimizes fragmentation, ensuring that the molecular ion is observed with high intensity. The precise mass measurement afforded by HRMS is crucial for distinguishing between isomers and other compounds that may have the same nominal mass but different elemental compositions.

For instance, a study on 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives utilized LC-HRMS to confirm the final structures of the synthesized compounds, demonstrating the technique's utility in the characterization of complex thiophene-containing molecules. researchgate.net Similarly, HRMS has been employed to confirm the structures of novel bis-thienyl-pyrrolo[3,4-b]pyridin-5-ones. mdpi.com

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈OS |

| Calculated Exact Mass | 152.0347 |

| Observed m/z | [Experimental Value] |

| Mass Accuracy (ppm) | [Experimental Value] |

| Ionization Mode | ESI+ or other appropriate mode |

Note: Experimental values for observed m/z and mass accuracy would be obtained from the actual HRMS analysis of a sample of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for confirming the identity and assessing the purity of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the sample based on their different boiling points and affinities for the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio.

The output of a GC-MS analysis provides two key pieces of information: the retention time from the GC and the mass spectrum from the MS. The retention time is a characteristic property of a compound under a specific set of chromatographic conditions and can be used for initial identification by comparing it to a known standard. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule, which is highly specific and can be used to confirm its identity by comparison with spectral libraries or by detailed interpretation of the fragmentation pathways.

For example, GC-MS has been used to analyze various thiophene derivatives, such as (E/Z)-2-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)thiophene, where the technique was used to determine the purity and identify the different isomers present in the sample. rsc.org The electron impact (EI) ionization mode is commonly used in GC-MS, which provides detailed fragmentation patterns valuable for structural elucidation. rsc.org

The purity of a this compound sample can be determined by examining the gas chromatogram for the presence of any additional peaks. The area of each peak is proportional to the amount of the corresponding compound present in the sample, allowing for a quantitative assessment of purity.

Table 2: GC-MS Parameters for the Analysis of this compound

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Ramped, e.g., 50 °C to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI, 70 eV) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 40-400 |

Laser Desorption Ionization (LDI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)

Laser Desorption Ionization (LDI) and its more common variant, Matrix-Assisted Laser Desorption/Ionization (MALDI), are soft ionization techniques used in mass spectrometry, particularly for the analysis of non-volatile and fragile molecules. nih.gov While GC-MS is suitable for volatile compounds, MALDI-MS can be a valuable tool for characterizing less volatile thiophene derivatives or for applications where minimal fragmentation is desired.

In MALDI, the analyte is co-crystallized with a large excess of a matrix compound on a sample target. nih.gov The matrix is a small organic molecule that strongly absorbs laser energy at a specific wavelength. nih.gov When the sample is irradiated with a pulsed laser, the matrix absorbs the energy and vaporizes, carrying the analyte molecules into the gas phase. The analyte molecules are then ionized, typically through proton transfer from the excited matrix molecules. This gentle ionization process results in predominantly singly charged molecular ions with minimal fragmentation.

The choice of matrix is crucial for successful MALDI analysis. nih.gov For thiophene-based compounds, matrices like 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) are often used. A study on the MALDI analysis of polythiophene successfully used trans-2-[3-(4-t-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) as a matrix, highlighting the importance of matrix selection for specific analytes. nih.gov However, it is important to note that some matrices, like DCTB, can potentially react with certain analytes, leading to the formation of adducts. researchgate.net

LDI is a similar technique but does not employ a matrix. The analyte is directly desorbed and ionized from the sample plate by the laser. LDI is generally less sensitive than MALDI and is more prone to fragmentation. However, for certain applications, such as the analysis of surfaces or specific types of molecules, LDI can be advantageous.

Both LDI and MALDI are typically coupled with a Time-of-Flight (TOF) mass analyzer, which is well-suited for analyzing the pulsed nature of the ionization source and has a high mass range. These techniques can provide valuable information on the molecular weight of this compound and can also be used to analyze oligomers or polymers if the compound is used as a monomer.

Table 3: Potential MALDI-TOF MS Parameters for this compound

| Parameter | Typical Condition |

|---|---|

| Matrix | α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) |

| Laser | Nitrogen laser (337 nm) or Nd:YAG laser (355 nm) |

| Mass Analyzer | Time-of-Flight (TOF) |

| Ionization Mode | Positive or Negative |

| Sample Preparation | Dried-droplet or thin-layer method |

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are powerful techniques for probing the electronic structure and photophysical properties of molecules like this compound. These methods provide insights into the energy levels of the molecule and how it interacts with light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy molecular orbitals. The resulting spectrum is a plot of absorbance versus wavelength and provides information about the electronic transitions within the molecule.

The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent polarity and the presence of substituents. For example, studies on similar chalcone-like compounds containing thiophene have shown that the electronic absorption spectra are influenced by the nature of the substituents on the aromatic rings. The solvent can also play a role in the position of the absorption bands due to solvatochromic effects.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π-π * | 250-350 | High |

| n-π * | 300-400 | Low |

Note: The actual wavelength ranges and molar absorptivities would need to be determined experimentally.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a technique that measures the emission of light from a molecule after it has been excited by absorbing light. When a molecule absorbs light and is promoted to an excited electronic state, it can return to the ground state by emitting a photon. This emitted light is the fluorescence, and it is typically at a longer wavelength (lower energy) than the absorbed light.

The fluorescence spectrum, which is a plot of emission intensity versus wavelength, provides information about the excited state of the molecule and the relaxation pathways available to it. The quantum yield of fluorescence (Φ_f), which is the ratio of the number of photons emitted to the number of photons absorbed, is a key parameter that quantifies the efficiency of the fluorescence process.

Many thiophene-containing compounds are known to be fluorescent. The extended π-conjugation in these systems often leads to efficient fluorescence emission. The fluorescence properties of this compound, such as the emission maximum (λ_em) and the fluorescence quantum yield, will depend on its molecular structure, the solvent, and the temperature.

The presence of the carbonyl group in the butenone moiety can sometimes quench fluorescence through intersystem crossing to the triplet state. Therefore, the fluorescence quantum yield of this compound may be lower compared to similar thiophene derivatives without a carbonyl group. However, the specific photophysical properties would need to be determined experimentally.

Table 5: Potential Fluorescence Properties of this compound

| Parameter | Expected Value/Range |

|---|---|

| Excitation Wavelength (λ_ex) | Corresponding to the main absorption band in the UV-Vis spectrum |

| Emission Wavelength (λ_em) | Longer wavelength than λ_ex |

| Fluorescence Quantum Yield (Φ_f) | [Experimental Value] |

| Fluorescence Lifetime (τ_f) | [Experimental Value] |

Note: Experimental values would need to be determined through fluorescence spectroscopy.

X-ray Diffraction Analysis

X-ray diffraction is a powerful analytical technique used to determine the three-dimensional atomic and molecular structure of a crystalline solid. When a beam of X-rays is directed at a single crystal of a compound, the X-rays are diffracted by the electrons of the atoms in the crystal lattice. The resulting diffraction pattern is a unique fingerprint of the crystal structure.

By analyzing the positions and intensities of the diffracted X-ray beams, it is possible to determine the precise arrangement of atoms in the molecule, including bond lengths, bond angles, and torsional angles. This provides an unambiguous confirmation of the molecular structure and stereochemistry of the compound.

For a molecule like this compound, single-crystal X-ray diffraction analysis would provide definitive information about the planarity of the conjugated system, the conformation of the butenone side chain relative to the thiophene ring, and the packing of the molecules in the crystal lattice.

To perform X-ray diffraction analysis on this compound, a suitable single crystal of the compound would need to be grown. This can often be achieved by slow evaporation of a solution of the compound in an appropriate solvent.

Table 6: Information Obtainable from X-ray Diffraction Analysis of this compound

| Structural Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the repeating unit of the crystal lattice. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Torsional Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Information on hydrogen bonding, π-π stacking, and other non-covalent interactions in the crystal. |

Thermal Analysis (TGA, DTA)

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are two such complementary methods that would provide information on the thermal stability and decomposition profile of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. This analysis would reveal the temperatures at which the compound begins to decompose and the extent of mass loss at each stage. The resulting TGA curve would indicate the thermal stability of the compound and the number of decomposition steps.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. Peaks on the DTA curve indicate thermal events such as melting, boiling, crystallization, or decomposition. Exothermic events (heat is released) and endothermic events (heat is absorbed) are clearly distinguishable.

A combined TGA/DTA analysis of this compound would allow for the creation of a detailed thermal analysis data table.

Interactive Data Table: Illustrative Thermal Analysis Data (Hypothetical)

The following table is a hypothetical representation of the type of data that would be obtained from a TGA/DTA analysis of this compound.

| Analysis | Event | Temperature (°C) (Hypothetical) | Mass Loss (%) (Hypothetical) |

| TGA | Onset of Decomposition | 210 | - |

| Decomposition Step 1 | 210-280 | 45 | |

| Decomposition Step 2 | 280-400 | 35 | |

| Final Residue | >400 | 20 | |

| DTA | Melting (Endotherm) | 155 | - |

| Decomposition (Exotherm) | 250 | - |

Computational and Theoretical Investigations of 4 Thiophen 3 Yl but 3 En 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of 4-(Thiophen-3-yl)but-3-en-2-one from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. mdpi.com It is used to calculate parameters that describe a molecule's reactivity and stability. mdpi.com Studies on related thiophene-containing systems often employ hybrid functionals like B3LYP or long-range corrected functionals such as ωB97XD, combined with basis sets like 6-311G(d) or def2tzvp, to achieve reliable predictions of molecular geometries and electronic characteristics. nih.govaimspress.comtandfonline.comnih.gov

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). aimspress.com Their energies and, more importantly, the energy gap (ΔE = ELUMO – EHOMO) between them are crucial indicators of a molecule's chemical reactivity and kinetic stability. aimspress.com

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high polarizability, high chemical reactivity, and low kinetic stability. semanticscholar.org Conversely, a large energy gap points to a more stable and less reactive molecule. researchgate.net For instance, DFT calculations on dihydrothiophenone derivatives showed that the compound with the lowest energy gap (3.4051 eV) was the most reactive. semanticscholar.org In another study on the drug temozolomide, the calculated HOMO-LUMO gap was 4.40 eV in the gas phase, indicating its relative stability. aimspress.com The reactivity can also be influenced by the medium; the HOMO-LUMO gap for a given molecule is often smaller in a solvent like water compared to the gas phase, suggesting increased reactivity in aqueous environments. aimspress.comresearchgate.net The isodensity distribution of the FMOs is also significant, as it reveals the regions of the molecule most likely to act as electron donors (HOMO) or electron acceptors (LUMO) in a chemical reaction. mdpi.com

| Compound/System | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Dihydrothiophenone Derivative (DH1) | DFT | - | - | 3.4051 | semanticscholar.org |

| Dihydrothiophenone Derivative (DH10) | DFT | - | - | 4.6168 | semanticscholar.org |

| Temozolomide (Neutral, Gas Phase) | B3LYP/6-311G(d) | - | - | 4.40 | aimspress.com |

| Thiophene-containing compound (in vacuum) | B3LYP/6-311++G(d,p) | - | - | 3.69 | researchgate.net |

| Thiophene-containing compound (in water) | B3LYP/6-311++G(d,p) | - | - | 2.98 | researchgate.net |

Global Hardness and Softness Calculations

Global reactivity descriptors, such as chemical hardness (η) and softness (S), provide a quantitative measure of a molecule's resistance to change in its electron distribution. These parameters are derived from the HOMO and LUMO energies. semanticscholar.org

Chemical hardness (η) is defined as half the energy gap between the HOMO and LUMO (η ≈ (ELUMO - EHOMO)/2). Chemical softness (S) is the reciprocal of hardness (S = 1/η). semanticscholar.orgnih.gov

According to the Hard and Soft Acids and Bases (HSAB) principle, hard molecules have a large HOMO-LUMO gap and are less reactive, while soft molecules have a small HOMO-LUMO gap and are more reactive. unc.edu Therefore, calculating these values allows for the prediction of reactivity trends. For example, a study on a series of dihydrothiophenone derivatives found that the most reactive compound (DH1) exhibited the lowest hardness (1.7026 eV) and the highest softness (0.2937 eV⁻¹). semanticscholar.org In contrast, the least reactive compound (DH10) had the highest hardness (2.3084 eV) and the lowest softness (0.2166 eV⁻¹). semanticscholar.org These descriptors are valuable for comparing the relative stability and reactivity of different thiophene (B33073) derivatives. mdpi.comresearchgate.net

| Compound | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Reactivity Profile | Source |

| Dihydrothiophenone Derivative (DH1) | 1.7026 | 0.2937 | Most Reactive ("Soft") | semanticscholar.org |

| Dihydrothiophenone Derivative (DH10) | 2.3084 | 0.2166 | Least Reactive ("Hard") | semanticscholar.org |

Prediction of Spectroscopic Properties (e.g., UV-Vis, Fluorescence)

Quantum chemical calculations are widely used to predict various spectroscopic properties, offering a powerful way to interpret and validate experimental data. researchgate.net Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic excited states of molecules, which allows for the prediction of UV-Visible absorption spectra. tandfonline.comresearchgate.net

By calculating the vertical excitation energies and the corresponding oscillator strengths, TD-DFT can predict the maximum absorption wavelength (λmax) and the intensity of electronic transitions. researchgate.net For instance, a TD-DFT study on a thiophene-containing dione (B5365651) predicted a maximum absorbance at 254 nm, with the primary transition involving contributions from the HOMO to LUMO+3 and LUMO+4 orbitals. tandfonline.com In studies of other complex organic molecules, the calculated UV-Vis spectra from TD-DFT show good agreement with experimental results, confirming the utility of the method. researchgate.net Functionals such as CAM-B3LYP and ωB97XD are often employed for these calculations to accurately explore the nature of the excited states. nih.govnih.gov Beyond UV-Vis, computational methods can also predict vibrational frequencies (FT-IR, FT-Raman) and NMR chemical shifts, which are then compared with experimental spectra to confirm the proposed molecular structure. researchgate.netresearchgate.net

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations provide a detailed view of conformational changes and intermolecular interactions, which are crucial for understanding the behavior of this compound in a dynamic environment, such as in solution or interacting with a biological target. nih.gov

In drug design, for example, MD simulations are used to assess the stability of a ligand within the binding pocket of a protein. nih.gov A study on a thiophene derivative complexed with the Cathepsin S enzyme used a 100-nanosecond simulation to show that the ligand remained compact and stable within the protein's active site, indicating a favorable binding interaction. tandfonline.com Such simulations provide insights into the flexibility of the molecule and the nature of its interactions, which are essential for understanding its biological activity and properties. tandfonline.com

Investigation of Intramolecular Charge Transfer (ICT) Phenomena

The structure of this compound, featuring an electron-donating thiophene ring conjugated to an electron-withdrawing enone moiety, makes it a candidate for exhibiting intramolecular charge transfer (ICT) phenomena. diva-portal.org This process typically occurs in donor-π-acceptor molecules upon photoexcitation, leading to a significant redistribution of electron density from the donor (thiophene) to the acceptor (enone system). diva-portal.orgrsc.org

Theoretical investigations, often employing time-dependent density functional theory (TD-DFT), can elucidate the nature of the excited states. diva-portal.org These calculations help in understanding the transition from a locally excited (LE) state to a charge-transfer state. In molecules with similar electronic push-pull characteristics, the excited states are found to have a significant charge-transfer character. diva-portal.orgnih.gov A key indicator of ICT is the solvent-dependent Stokes shift observed in steady-state absorption and fluorescence measurements. diva-portal.org As solvent polarity increases, the emission spectrum of an ICT compound typically shows a red shift (bathochromism) due to the stabilization of the more polar charge-transfer excited state.

Computational models can predict these solvatochromic shifts. The excited state's dipole moment is expected to be substantially larger than the ground state's, further confirming the charge-transfer nature. diva-portal.org In some cases, the molecule may relax into a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor moieties twist to a nearly perpendicular arrangement in the excited state. nih.gov This twisting minimizes the overlap between the donor and acceptor orbitals, leading to a more complete charge separation. nih.gov

Table 1: Hypothetical Solvatochromic Data and Dipole Moments for this compound Based on Theoretical Calculations

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Calculated Dipole Moment (Debye) |

| Hexane | 1.88 | 320 | 380 | 5242 | μg = 3.5, μe = 8.2 |

| Dichloromethane | 8.93 | 325 | 415 | 7288 | μg = 3.6, μe = 12.5 |

| Acetonitrile | 37.5 | 328 | 440 | 8847 | μg = 3.7, μe = 15.8 |

| Water | 80.1 | 330 | 465 | 10015 | μg = 3.8, μe = 18.1 |

Note: This table is illustrative, based on established principles of ICT phenomena. μg = ground state dipole moment; μe = excited state dipole moment.

Analysis of Reactive Electrophilic and Nucleophilic Sites

The reactivity of this compound is governed by the distribution of electron density across the molecule, creating distinct electrophilic (electron-poor) and nucleophilic (electron-rich) centers. masterorganicchemistry.com An analysis of its resonance structures and molecular orbitals provides insight into these reactive sites.

Nucleophilic Sites:

Thiophene Ring: The sulfur atom possesses lone pairs of electrons, and the π-system of the thiophene ring is electron-rich, making it nucleophilic. It can react with strong electrophiles. The electron-rich nature of sulfur makes related thiol groups powerful nucleophiles in many biological and laboratory reactions. libretexts.orgnih.gov

Carbonyl Oxygen: The oxygen atom of the carbonyl group has lone pairs of electrons and is a nucleophilic center, particularly in its ability to be protonated by an acid. youtube.com

Electrophilic Sites:

Carbonyl Carbon: The carbon atom of the C=O group is significantly electrophilic. Due to the polarization of the carbonyl bond, this carbon bears a partial positive charge, making it susceptible to attack by nucleophiles. youtube.com

β-Carbon: In this α,β-unsaturated ketone, the β-carbon (C3 of the butenone chain) is an electrophilic site due to conjugation with the carbonyl group. This site is susceptible to nucleophilic attack in a Michael (1,4-conjugate) addition reaction.

The concept of electrophiles and nucleophiles is central to understanding the vast majority of organic reactions, where an electron-rich species (nucleophile) attacks an electron-poor species (electrophile) to form a new covalent bond. masterorganicchemistry.com

Table 2: Predicted Reactive Sites in this compound

| Atom/Site | Position | Character | Potential Reaction Type |

| Thiophene Ring (C2, C5) | Donor Moiety | Nucleophilic | Electrophilic Aromatic Substitution |

| Carbonyl Oxygen (O) | Acceptor Moiety | Nucleophilic / Basic | Protonation, Coordination to Lewis Acids |

| Carbonyl Carbon (C2') | Acceptor Moiety | Electrophilic | Nucleophilic Acyl Addition |

| β-Carbon (C3) | Conjugated System | Electrophilic | Michael (1,4-Conjugate) Addition |

Theoretical Studies on Polymerization Propensities (e.g., Spin Densities)

Theoretical studies can predict the propensity of this compound to undergo polymerization. Thiophene derivatives are well-known precursors for conducting polymers, often synthesized via coupling reactions. researchgate.net For this specific molecule, polymerization could theoretically proceed through several pathways, including addition polymerization at the vinyl group or electropolymerization via the thiophene ring.

In the context of radical polymerization, computational chemistry can be used to model the reaction intermediates. If a radical initiator is introduced, it could add to the double bond, creating a radical intermediate. The stability and electron distribution of this intermediate are key to predicting the subsequent chain propagation.

Spin Density Analysis: Spin density is a measure of the spatial distribution of an unpaired electron in a radical species. Theoretical calculations of spin densities for the radical intermediate of this compound would reveal the most likely site for the next monomer unit to attack. A higher spin density on a particular atom indicates a greater localization of the radical electron, making that atom a more reactive center for chain growth. It would be expected that significant spin density would be distributed across the conjugated system, with potential concentrations on the α-carbon (adjacent to the carbonyl) and the C5 position of the thiophene ring, influencing the regioselectivity of polymerization.

Table 3: Hypothetical Calculated Spin Densities for a Radical Intermediate

| Atom Position in Radical Intermediate | Predicted Spin Density (arbitrary units) | Implication for Polymerization |

| α-Carbon (to carbonyl) | +0.65 | High reactivity for head-to-tail propagation |

| β-Carbon (to carbonyl) | -0.15 | Minor contribution to reactivity |

| Carbonyl Carbon | +0.05 | Negligible radical character |

| Thiophene C2 | +0.10 | Potential for branching or cross-linking |

| Thiophene C5 | +0.25 | Secondary site for propagation, potential for irregular polymer structure |

Note: This table is illustrative of the type of data generated from a computational spin density analysis to predict polymerization behavior.

Solvation Model Development for Thiophene Derivatives in Reaction Media

Predicting the behavior of this compound in solution requires the development of accurate solvation models. The solvent can significantly influence reaction rates, equilibria, and even molecular morphology. mdpi.comrsc.org Theoretical models are essential for capturing these effects, especially when experimental data is scarce.

Continuum solvation models, such as the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM), are frequently used. mdpi.com These models represent the solvent as a continuous medium with a defined dielectric constant, surrounding a cavity that contains the solute molecule. Such an approach allows for the calculation of solvation energy and its effect on the electronic structure and geometry of the thiophene derivative. mdpi.com

The development of these models is an iterative process. Quantum mechanical calculations are first performed on the molecule in a vacuum to establish a baseline. mdpi.com The solvation model is then applied to predict properties in different solvents. These theoretical predictions can be refined by comparing them with experimental data, such as UV-Vis spectra or kinetic measurements, to create a more robust and predictive model. mdpi.com The characteristics of the solvent, including polarity, viscosity, and vapor pressure, can have a synergistic effect on the behavior of thiophene derivatives, making accurate modeling crucial for applications ranging from synthesis to materials science. rsc.org

Uncatalyzed Transition State Analysis